Perilloside A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

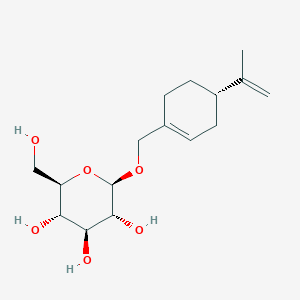

Perilloside A is a terpene glycoside.

This compound is a natural product found in Perilla frutescens with data available.

化学反応の分析

Hydrolysis

Perilloside A can undergo hydrolysis under acidic or enzymatic conditions. This reaction results in the release of perillyl alcohol and glucose. The hydrolysis of aspirin, which shares similarities with the glycosidic bond cleavage in this compound, serves as an example. The reaction rate of aspirin hydrolysis can be determined using the concentrations of reactant or product over time .

Perilloside A+H2OAcid or EnzymePerillyl Alcohol+Glucose

Glycosylation

The synthesis of this compound involves the glycosylation of perillyl alcohol. One method includes oxidizing perillyl alcohol to form perillaldehyde, followed by reductive amination to create the corresponding neoaglycon. The final glycosylation step uses D-glucose as the sugar donor under optimized conditions that favor the formation of the β-anomer.

Oxidation and Reduction

The synthesis of this compound involves the oxidation of perillyl alcohol to perillaldehyde. Perillyl alcohol can be oxidized to form perillic acid .

Antioxidant Reactions

This compound exhibits antioxidant properties, enabling it to interact with reactive oxygen species.

Maillard Reactions

Maillard reactions, which involve reducing sugars, can affect food color, organoleptic properties, protein functionality, and protein digestibility . this compound, containing a glucose unit, may participate in Maillard reactions. These reactions can be controlled by targeting reactive sites, modifying reducing sugars, blocking amines, or trapping α-dicarbonyls .

Other Potential Reactions

Given the presence of hydroxyl groups, this compound may undergo reactions such as esterification or etherification. The ether linkage within the molecule can also be subject to cleavage under specific conditions.

Role in Enzymatic Inhibition

This compound has been shown to inhibit aldose reductase, an enzyme involved in diabetic complications. It achieves this by reducing sorbitol accumulation in cells. Studies suggest that the mechanisms are mediated through interactions with cellular signaling pathways that regulate oxidative stress responses and inflammatory processes.

α-Glucosidase Inhibitory Activity

Bioactive compounds from Perilla frutescens which contains this compound, can be formulated into oral antidiabetic medications, due to their α-glucosidase inhibitory activity .

Reaction Kinetics

Reaction rates generally decrease over time as reactant concentrations decrease . The average reaction rate can be calculated from the concentrations of either the reactant or one of the products at the beginning and end of a time interval .

特性

CAS番号 |

141206-20-4 |

|---|---|

分子式 |

C16H26O6 |

分子量 |

314.37 g/mol |

IUPAC名 |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]methoxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C16H26O6/c1-9(2)11-5-3-10(4-6-11)8-21-16-15(20)14(19)13(18)12(7-17)22-16/h3,11-20H,1,4-8H2,2H3/t11-,12-,13-,14+,15-,16-/m1/s1 |

InChIキー |

YUTAFQVKXLDYFG-YTQIUSBHSA-N |

SMILES |

CC(=C)C1CCC(=CC1)COC2C(C(C(C(O2)CO)O)O)O |

異性体SMILES |

CC(=C)[C@H]1CCC(=CC1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

正規SMILES |

CC(=C)C1CCC(=CC1)COC2C(C(C(C(O2)CO)O)O)O |

同義語 |

perilloside A |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。